![molecular formula C13H13BrN2O2 B8227290 ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8227290.png)
ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate is a heterocyclic compound that contains a benzo[b]azepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromo substituents on the benzo[b]azepine ring makes it a versatile intermediate for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate typically involves the following steps:
Bromination: The starting material, a benzo[b]azepine derivative, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent at the 8-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine, to introduce the amino group at the 2-position.
Esterification: The carboxylic acid group on the benzo[b]azepine ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo substituent can be reduced to a hydrogen atom, or the ester group can be reduced to an alcohol.
Substitution: The bromo substituent can be replaced by other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium azide (NaN₃), or sodium alkoxide (NaOR) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated or alcohol derivatives.
Substitution: Thiol, azide, or alkoxide derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate depends on its specific application and target. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the amino and bromo groups allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of target pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate can be compared with other benzo[b]azepine derivatives, such as:
Ethyl 2-amino-8-chloro-3H-benzo[b]azepine-4-carboxylate: Similar structure but with a chloro substituent instead of bromo, which may affect its reactivity and biological activity.
Ethyl 2-amino-8-fluoro-3H-benzo[b]azepine-4-carboxylate: Contains a fluoro substituent, which can influence its electronic properties and interactions with biological targets.
Ethyl 2-amino-8-methyl-3H-benzo[b]azepine-4-carboxylate: The presence of a methyl group instead of a halogen can alter its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a valuable intermediate for the synthesis of diverse biologically active compounds.
Propriétés
IUPAC Name |
ethyl 2-amino-8-bromo-3H-1-benzazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-18-13(17)9-5-8-3-4-10(14)7-11(8)16-12(15)6-9/h3-5,7H,2,6H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRSPJSJVMGTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
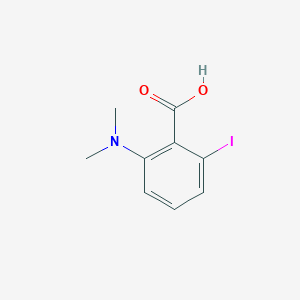
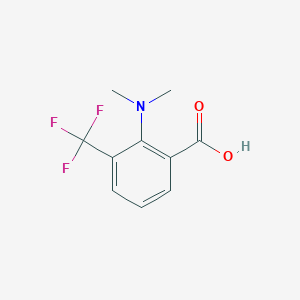
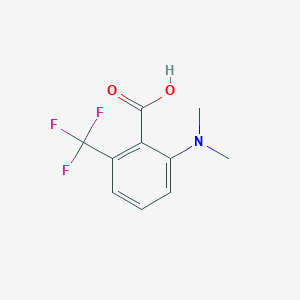
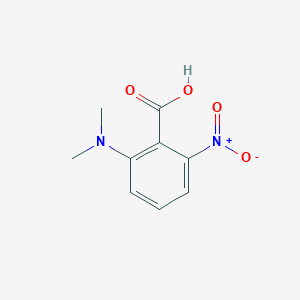


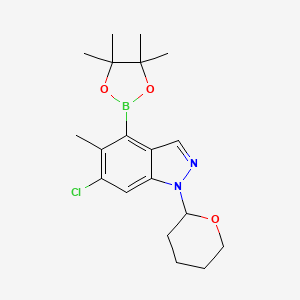

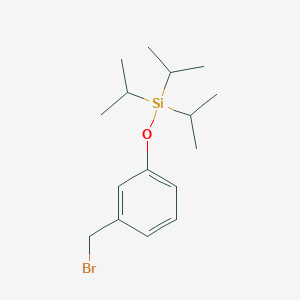
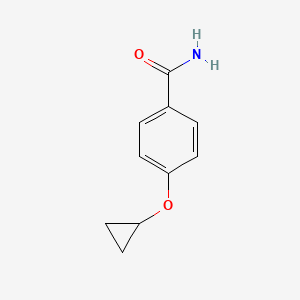
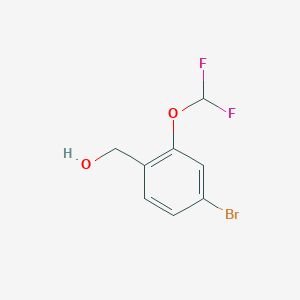

![6'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8227292.png)
![[(4-chlorophenyl)amino]urea](/img/structure/B8227301.png)
